molecular formula C16H28N2O6 B3393429 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate CAS No. 254881-68-0

1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate

Cat. No.: B3393429
CAS No.: 254881-68-0
M. Wt: 344.4 g/mol
InChI Key: QJHDRNJWKCIMMO-QWRGUYRKSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring two ester groups (tert-butyl at position 1 and methyl at position 2) and a Boc-protected amino group at the 4S position. Its stereochemistry (2S,4S) and functional groups make it a critical intermediate in peptide synthesis and drug development, particularly for introducing constrained amino acid motifs. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-11(12(19)22-7)18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDRNJWKCIMMO-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: : The process begins with the cyclization of appropriate precursors to form the pyrrolidine ring. Various reagents and catalysts can be employed to facilitate this cyclization under controlled temperatures and pressures.

  • Introduction of tert-Butyl and Methyl Groups: : The next steps involve introducing the tert-butyl and methyl groups through alkylation reactions. This requires precise stoichiometry and reaction conditions to ensure correct substitution and avoid unwanted side products.

  • Amidation and Boc Protection: : The amino group is introduced via amidation, and Boc (tert-butoxycarbonyl) protection is used to protect the amine functionality. Reagents such as tert-butyl chloroformate and suitable bases are used under controlled conditions to achieve this protection.

Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to streamline the process, ensuring consistency and high yield.

Chemical Reactions Analysis

Deprotection Reactions

The Boc and methyl ester groups serve as temporary protective moieties, allowing selective deprotection under specific conditions:

Reaction Conditions Outcome Source
Boc group removal (amine)Trifluoroacetic acid (TFA) in dichloromethane (DCM)Yields free amine for subsequent functionalization (e.g., amide coupling)
Methyl ester hydrolysisNaOH in ethanol/waterGenerates carboxylic acid for further derivatization
  • Mechanistic Insight :
    Acidic deprotection of the Boc group proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol . Ester hydrolysis under basic conditions involves nucleophilic attack by hydroxide at the carbonyl carbon .

Coupling Reactions

The deprotected amine participates in diverse coupling reactions, critical for constructing complex molecules:

Reaction Type Reagents/Conditions Application Source
Amide bond formationEDCI/HOBt, DMF, N-methylmorpholineConjugation with carboxylic acids or amino acids
Urea/thiourea synthesisTriphosgene or thiophosgene in anhydrous DCMIntroduces ureido or thioureido groups
  • Example :
    In a synthesis of TG2 inhibitors, the free amine reacted with activated carboxylic acids (e.g., 3-pyridyl derivatives) using EDCI/HOBt, achieving yields >70% .

Functionalization of the Pyrrolidine Ring

The stereochemistry at C2 and C4 directs regioselective modifications:

Electrophilic Substitution

Reagent Product Specificity Source
Difluoroacetic acid4-Difluoromethoxy derivativesRequires Cu(I) catalysis at 45°C in MeCN
4-Nitrobenzoyl chloride4-((4-Nitrobenzoyl)oxy)pyrrolidine analogsAchieved under anhydrous DCM with TEA

Reductive Amination

Substrate Conditions Outcome Source
Aldehydes/ketonesNaBH₃CN, MeOHSecondary amines with retained stereochemistry

Oxidation and Reduction

Controlled redox reactions modify the pyrrolidine scaffold:

Reaction Reagents Outcome Source
Lactam formationRuCl₃, NaIO₄Oxidizes pyrrolidine to pyroglutamate
Borane-mediated reductionBH₃·THFReduces lactams to pyrrolidines

Stereochemical Influence on Reactivity

The (2S,4S) configuration imposes steric and electronic effects:

  • 4-Fluoro substitution on the pyrrolidine ring enhances TG2 selectivity (cis-diastereomer destabilizes TG1 activity) .

  • C-H activation/arylation at C4’ requires precise stereochemical alignment for efficient coupling .

Stability and Side Reactions

  • Thermal Sensitivity : Prolonged heating (>50°C) in polar aprotic solvents (e.g., DMF) may lead to Boc group migration .

  • Racemization Risk : Harsh basic conditions during ester hydrolysis can epimerize chiral centers .

Scientific Research Applications

Synthesis of Bioactive Compounds

1-tert-Butyl 2-methyl pyrrolidine derivatives are often utilized as intermediates in the synthesis of bioactive compounds. The presence of the pyrrolidine ring enhances the biological activity of synthesized molecules, making them valuable in drug development.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality allows chemists to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.

Pharmaceutical Development

Research indicates that derivatives of pyrrolidine compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. Studies have shown that modifying the structure of pyrrolidine can lead to enhanced biological activity and selectivity against specific targets.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor potential of pyrrolidine derivatives, including 1-tert-butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation.

Case Study 2: Asymmetric Synthesis

In another research article, scientists reported a novel method for synthesizing complex molecules using 1-tert-butyl 2-methyl pyrrolidine as a chiral auxiliary. The study demonstrated that this approach significantly improved yields and enantiomeric ratios compared to traditional methods.

Neurological Disorders

Preliminary research suggests that modifications of this compound may have neuroprotective effects. Compounds derived from pyrrolidine structures have been investigated for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier.

Anti-inflammatory Agents

The anti-inflammatory properties observed in certain derivatives indicate that they could be developed into treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The compound's mechanism of action is closely linked to its structural features. It interacts with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the functional groups involved. These interactions can modulate biological pathways, leading to its effects in medicinal applications.

Comparison with Similar Compounds

Research Findings and Key Insights

  • Reactivity : The Boc group in the target compound enhances amine stability but requires acidic conditions for deprotection, whereas benzyl esters are cleaved under neutral hydrogenation .
  • Stereochemical Impact : The (2S,4S) configuration imposes conformational constraints critical for biological activity in drug candidates, while (2S,4R) isomers alter binding affinities .
  • Functional Group Utility: Halogenated derivatives (e.g., ) improve metabolic stability, while cyano groups () enable diverse conjugation strategies .

Biological Activity

1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several potential therapeutic applications. Below are key findings from studies assessing its pharmacological properties:

Anticancer Activity

Studies have indicated that pyrrolidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways related to cancer cell survival and growth.

Neuroprotective Effects

Research has also suggested that this compound could possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The compound's interaction with neurotransmitter systems may further elucidate its role in neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectionProtects neuronal cells from oxidative stress ,
Enzyme InhibitionPotential inhibition of specific enzymes ,

Case Studies

Several case studies have examined the effects of related pyrrolidine compounds on various biological systems:

  • Anticancer Study : A study conducted on a series of pyrrolidine derivatives revealed that certain modifications increased their potency against breast cancer cell lines. The study noted that the presence of bulky substituents like tert-butyl enhanced lipophilicity, aiding in cellular uptake and efficacy.
  • Neuroprotection Study : In a model of Alzheimer's disease, a related compound demonstrated significant reductions in amyloid-beta accumulation and improved cognitive function in animal models. This suggests that structural features similar to those in this compound may confer protective effects against neurodegeneration.

Research Findings

Recent findings indicate that the compound's biological activities are closely linked to its stereochemistry and functional groups. The (2S,4S) configuration appears crucial for optimal interaction with biological targets, enhancing both anticancer and neuroprotective effects.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (2S,4S) of this compound be experimentally confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to analyze coupling constants and chemical shifts, which are sensitive to stereochemistry. For example, the axial/equatorial orientation of substituents on the pyrrolidine ring can be inferred from splitting patterns .
  • X-ray Crystallography : Definitive confirmation of the (2S,4S) configuration requires single-crystal X-ray analysis, as this method directly resolves spatial arrangements .
  • Chiral Chromatography : Compare retention times with enantiomerically pure standards to validate stereochemical integrity .

Q. What are the standard synthetic routes for introducing tert-butoxycarbonyl (Boc) and methyl ester protecting groups in this compound?

  • Methodological Answer :

  • Boc Protection : React the primary amine group with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF. Monitor reaction completion via TLC or LC-MS .
  • Methyl Ester Formation : Use methyl chloroformate or dimethyl carbonate under basic conditions (e.g., K2_2CO3_3) in acetonitrile. Ensure anhydrous conditions to avoid hydrolysis .

Q. How is the compound characterized for purity and identity in academic settings?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, the molecular ion [M+H]+^+ should match the theoretical mass (C15_{15}H25_{25}N2_2O6_6: 329.18 g/mol) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; ester: ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of the pyrrolidine ring without Boc/ester cleavage?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, tert-butanol/water mixtures at 40–60°C minimize Boc deprotection while enabling alkylation .
  • Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination). Tools like Gaussian or ORCA can predict regioselectivity .
  • In Situ Monitoring : Use ReactIR or flow NMR to track intermediates and adjust conditions dynamically .

Q. What strategies mitigate racemization during synthetic steps involving the (2S,4S) stereocenters?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform reactions below –20°C (e.g., LDA-mediated deprotonation in THF at –78°C) to slow racemization .
  • Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., Evans oxazolidinones) to sterically hinder stereocenter inversion .
  • Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers post-synthesis .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :

  • Reaction Path Search Algorithms : Tools like GRRM or AutoMeKin explore transition states and intermediates via quantum mechanics/molecular mechanics (QM/MM) .
  • Machine Learning (ML) : Train models on existing pyrrolidine reaction datasets to predict yields or side products. Platforms like Chemputer or IBM RXN for Chemistry integrate ML with robotic synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Boc-protection steps across literature sources?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent systems (e.g., THF vs. DMF), bases (e.g., K2_2CO3_3 vs. DBU), and temperatures. For example, anhydrous DMF at 50°C may improve yields by stabilizing intermediates .
  • Reproducibility Protocols : Replicate reactions using strict inert conditions (argon/glovebox) to exclude moisture/O2_2 interference .

Safety and Handling

Q. What safety protocols are critical when handling tert-butoxycarbonyl-protected amines?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of tert-butyl alcohol byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; Boc groups can release CO2_2 under acidic conditions, requiring pressure-relief setups .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to prevent exothermic decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate

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